3-Methyl-alpha-((2-(4-piperidinyl)ethoxy)methyl)benzenemethanol
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Overview
Description
3-Methyl-alpha-((2-(4-piperidinyl)ethoxy)methyl)benzenemethanol is a complex organic compound that features a piperidine ring, an ethoxy group, and a benzenemethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-alpha-((2-(4-piperidinyl)ethoxy)methyl)benzenemethanol typically involves multiple steps:
Formation of the Piperidine Derivative: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Ethoxy Group: The ethoxy group is introduced via nucleophilic substitution reactions, often using ethyl halides under basic conditions.
Formation of the Benzenemethanol Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-alpha-((2-(4-piperidinyl)ethoxy)methyl)benzenemethanol can undergo various chemical reactions, including:
Oxidation: The benzenemethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the piperidine ring or the benzenemethanol group, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed depending on the specific substitution reaction.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-alpha-((2-(4-piperidinyl)ethoxy)methyl)benzenemethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-alpha-((2-(4-piperidinyl)ethoxy)methyl)benzenemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzenemethanol moiety may play crucial roles in binding to these targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring structure and exhibit similar biological activities.
Benzenemethanol Derivatives: Compounds such as benzyl alcohol and its derivatives have similar chemical properties and applications.
Uniqueness
3-Methyl-alpha-((2-(4-piperidinyl)ethoxy)methyl)benzenemethanol is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
132007-73-9 |
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Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
1-(3-methylphenyl)-2-(2-piperidin-4-ylethoxy)ethanol |
InChI |
InChI=1S/C16H25NO2/c1-13-3-2-4-15(11-13)16(18)12-19-10-7-14-5-8-17-9-6-14/h2-4,11,14,16-18H,5-10,12H2,1H3 |
InChI Key |
OHWOAKUZVBHOEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(COCCC2CCNCC2)O |
Origin of Product |
United States |
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